1-(4-Iodo-3,5-diisopropylphenyl)adamantane
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Overview
Description
1-(4-Iodo-3,5-diisopropylphenyl)adamantane is a chemical compound with the molecular formula C22H31I It is known for its unique structure, which combines an adamantane core with an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-3,5-diisopropylphenyl)adamantane typically involves the iodination of a precursor adamantane derivative. One common method includes the reaction of 1-adamantyl bromide with 4-iodo-3,5-diisopropylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3,5-diisopropylphenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically results in the removal of the iodine atom, yielding the corresponding hydrocarbon.
Scientific Research Applications
1-(4-Iodo-3,5-diisopropylphenyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3,5-diisopropylphenyl)adamantane involves its interaction with molecular targets through its iodinated phenyl group. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the adamantane core provides structural rigidity, enhancing the compound’s stability and interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Iodoadamantane: Similar in structure but lacks the diisopropylphenyl group.
4-Iodo-3,5-diisopropylphenyl derivatives: Compounds with similar phenyl groups but different core structures.
Uniqueness
1-(4-Iodo-3,5-diisopropylphenyl)adamantane is unique due to its combination of an adamantane core and an iodinated phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H31I |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[4-iodo-3,5-di(propan-2-yl)phenyl]adamantane |
InChI |
InChI=1S/C22H31I/c1-13(2)19-8-18(9-20(14(3)4)21(19)23)22-10-15-5-16(11-22)7-17(6-15)12-22/h8-9,13-17H,5-7,10-12H2,1-4H3 |
InChI Key |
YZCPJLVSIXHFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1I)C(C)C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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